molecular formula C15H11ClO3 B1594867 2-Chloro-3',4'-(ethylenedioxy)benzophenone CAS No. 164526-07-2

2-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1594867
CAS No.: 164526-07-2
M. Wt: 274.7 g/mol
InChI Key: ZYMLUQLZIRHDPQ-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, characterized by the presence of a chlorine atom and an ethylenedioxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’,4’-(ethylenedioxy)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the intermediates.

    Solvent: Common solvents used include dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3’,4’-(ethylenedioxy)benzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’-(ethylenedioxy)benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Chloro-3’,4’-(ethylenedioxy)benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Similar in structure but lacks the ethylenedioxy group.

    3,4-(Ethylenedioxy)benzophenone: Similar but without the chlorine atom.

Uniqueness

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is unique due to the presence of both the chlorine atom and the ethylenedioxy group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLUQLZIRHDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354337
Record name 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164526-07-2
Record name 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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